
Azanium;iron;sulfate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;iron;sulfate;hydrate, commonly known as ammonium iron(II) sulfate hexahydrate, is an inorganic compound with the formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a double salt of ferrous sulfate and ammonium sulfate. This compound is widely used in analytical chemistry, particularly in titration processes, due to its stability and resistance to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium iron(II) sulfate hexahydrate can be synthesized by dissolving equimolar amounts of ferrous sulfate and ammonium sulfate in water, followed by crystallization. The reaction typically occurs at room temperature, and the resulting crystals are blue-green in color .
Industrial Production Methods
Industrial production of ammonium iron(II) sulfate hexahydrate involves the same basic principles as laboratory synthesis but on a larger scale. The process includes the dissolution of ferrous sulfate and ammonium sulfate in water, followed by controlled crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferric ammonium sulfate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Ferric ammonium sulfate.
Reduction: Various reduced iron compounds.
Substitution: Compounds with different cations replacing ammonium.
Scientific Research Applications
Ammonium iron(II) sulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in redox titrations and as a source of ferrous ions.
Biology: Employed in the preparation of certain biological media.
Medicine: Used as an antianemic agent for the treatment of iron deficiency.
Industry: Utilized in the production of dyes, waste water treatment, and as an etching agent in electronics .
Mechanism of Action
The compound exerts its effects primarily through its ability to donate ferrous ions (Fe²⁺). These ions can participate in various biochemical pathways, including those involved in oxygen transport and electron transfer. The molecular targets include enzymes and proteins that require iron as a cofactor .
Comparison with Similar Compounds
Similar Compounds
Ammonium iron(III) sulfate:
Ammonium aluminum sulfate:
Uniqueness
Ammonium iron(II) sulfate hexahydrate is unique due to its stability and resistance to oxidation, making it an ideal reagent for redox titrations. Its ability to provide a stable source of ferrous ions sets it apart from other similar compounds .
Properties
Molecular Formula |
FeH6NO5S- |
|---|---|
Molecular Weight |
187.96 g/mol |
IUPAC Name |
azanium;iron;sulfate;hydrate |
InChI |
InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2/p-1 |
InChI Key |
JXXBNTIWCIJSHO-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].O.[O-]S(=O)(=O)[O-].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


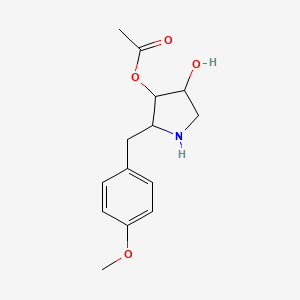
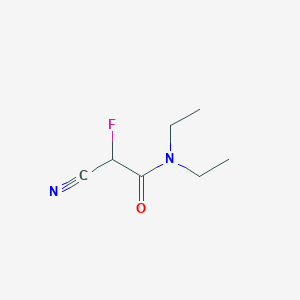

![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
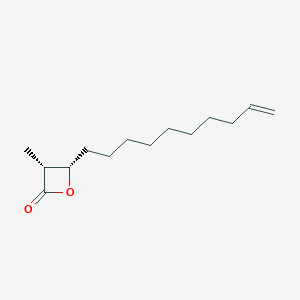
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)

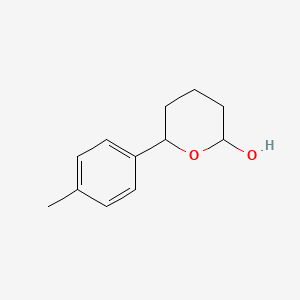

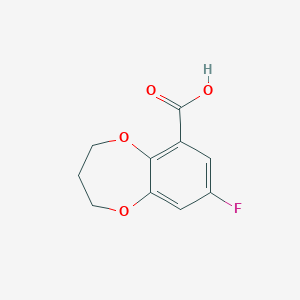

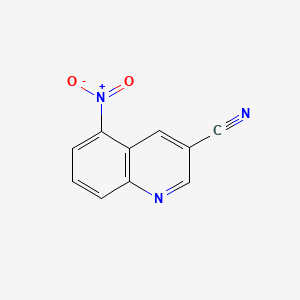
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
